molecular formula C6H3ClN2O2S3 B2969347 5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride CAS No. 320421-81-6

5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride

Cat. No.: B2969347
CAS No.: 320421-81-6
M. Wt: 266.73
InChI Key: YLMRFUGVQGEIMF-UHFFFAOYSA-N
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Description

5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride is a chemical compound with the molecular formula C6H3O2N2Cl1S3. It is a solid compound known for its unique structure, which includes a thiadiazole ring and a thiophene ring connected by a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride typically involves the reaction of thiadiazole derivatives with thiophene sulfonyl chloride under controlled conditions. One common method includes the reaction of 2-thiophenesulfonyl chloride with 1,2,3-thiadiazole in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride involves its interaction with biological molecules. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biological pathways, making the compound effective against microbial infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride is unique due to its combination of a thiadiazole ring and a thiophene ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

5-(thiadiazol-4-yl)thiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2S3/c7-14(10,11)6-2-1-5(13-6)4-3-12-9-8-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMRFUGVQGEIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C2=CSN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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